molecular formula C24H21N5O2S B289981 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone

Cat. No. B289981
M. Wt: 443.5 g/mol
InChI Key: WHANYNYIXFOKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has several advantages for lab experiments. It has been shown to have potent biological activities, making it a useful tool for studying various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in experiments.

Future Directions

There are several future directions for research on 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, it may also be useful to study its pharmacokinetics and pharmacodynamics to better understand its absorption, distribution, metabolism, and excretion in the body.

Synthesis Methods

The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the reaction of 7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carbaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with 4-methoxybenzylamine, and finally the reaction with ethyl chloroformate. The synthesis has been described in detail in scientific literature.

Scientific Research Applications

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been extensively studied for its biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and bacterial infections.

properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)-13-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone

InChI

InChI=1S/C24H21N5O2S/c1-12-10-13(2)29(28-12)23-22-21(25-11-26-23)20-19(16-6-8-17(31-5)9-7-16)18(15(4)30)14(3)27-24(20)32-22/h6-11H,1-5H3

InChI Key

WHANYNYIXFOKKB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC=NC3=C2SC4=NC(=C(C(=C34)C5=CC=C(C=C5)OC)C(=O)C)C)C

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2SC4=NC(=C(C(=C34)C5=CC=C(C=C5)OC)C(=O)C)C)C

Origin of Product

United States

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